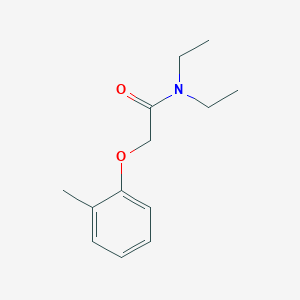![molecular formula C12H12Cl3NO2 B5791809 1-[(2,4,5-trichlorophenoxy)acetyl]pyrrolidine](/img/structure/B5791809.png)
1-[(2,4,5-trichlorophenoxy)acetyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,4,5-trichlorophenoxy)acetyl]pyrrolidine, also known as CAP, is a synthetic compound that has been widely used in scientific research for its unique properties. This compound belongs to the class of pyrrolidines, which are cyclic organic compounds that contain a pyrrolidine ring. CAP is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine.
Mecanismo De Acción
1-[(2,4,5-trichlorophenoxy)acetyl]pyrrolidine works by binding to the active site of acetylcholinesterase, thereby preventing the enzyme from breaking down acetylcholine. This leads to an increase in the levels of acetylcholine in the synaptic cleft, which enhances the transmission of nerve impulses. The mechanism of action of 1-[(2,4,5-trichlorophenoxy)acetyl]pyrrolidine is similar to that of other acetylcholinesterase inhibitors such as donepezil and rivastigmine.
Biochemical and physiological effects:
1-[(2,4,5-trichlorophenoxy)acetyl]pyrrolidine has been shown to improve cognitive function in animal models and human subjects. It has also been shown to enhance synaptic plasticity, which is the ability of neurons to change their connections in response to stimuli. 1-[(2,4,5-trichlorophenoxy)acetyl]pyrrolidine has been used in studies investigating the role of acetylcholine in learning and memory, as well as in the treatment of neurological disorders such as Alzheimer's disease. In addition, 1-[(2,4,5-trichlorophenoxy)acetyl]pyrrolidine has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[(2,4,5-trichlorophenoxy)acetyl]pyrrolidine in lab experiments is its potency as an acetylcholinesterase inhibitor. This allows for a smaller amount of the compound to be used, reducing the cost of the experiment. In addition, 1-[(2,4,5-trichlorophenoxy)acetyl]pyrrolidine has a high degree of selectivity for acetylcholinesterase, minimizing the risk of off-target effects. However, one of the limitations of using 1-[(2,4,5-trichlorophenoxy)acetyl]pyrrolidine is its potential toxicity, which can be a concern when working with live animals or human subjects. Careful dosage and safety measures must be taken to ensure the safety of the subjects.
Direcciones Futuras
For 1-[(2,4,5-trichlorophenoxy)acetyl]pyrrolidine research include the development of more potent and selective acetylcholinesterase inhibitors and the investigation of the role of acetylcholine in other physiological processes.
Métodos De Síntesis
The synthesis of 1-[(2,4,5-trichlorophenoxy)acetyl]pyrrolidine involves the reaction of 2,4,5-trichlorophenoxyacetic acid with pyrrolidine in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to 1-[(2,4,5-trichlorophenoxy)acetyl]pyrrolidine. The yield of the reaction is typically high, and the purity of the product can be easily achieved through simple purification techniques.
Aplicaciones Científicas De Investigación
1-[(2,4,5-trichlorophenoxy)acetyl]pyrrolidine has been extensively used in scientific research for its ability to inhibit acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, which is a neurotransmitter that plays a crucial role in the nervous system. By inhibiting acetylcholinesterase, 1-[(2,4,5-trichlorophenoxy)acetyl]pyrrolidine increases the levels of acetylcholine in the brain, leading to improved cognitive function. 1-[(2,4,5-trichlorophenoxy)acetyl]pyrrolidine has been used in studies investigating the role of acetylcholine in learning and memory, as well as in the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
1-pyrrolidin-1-yl-2-(2,4,5-trichlorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl3NO2/c13-8-5-10(15)11(6-9(8)14)18-7-12(17)16-3-1-2-4-16/h5-6H,1-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYKGEDSRUCPII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-N'-[(2-methyl-3-furoyl)oxy]benzenecarboximidamide](/img/structure/B5791742.png)


![N-[2-(2,4-dichlorophenoxy)acetyl]-4-morpholinecarboxamide](/img/structure/B5791769.png)


![4-[(4-methyl-1-piperidinyl)sulfonyl]benzenesulfonamide](/img/structure/B5791778.png)
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5791779.png)
![N-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5791789.png)
![10-[benzyl(methyl)amino]-2-oxodecanal oxime hydrochloride](/img/structure/B5791790.png)
![N-ethyl-3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5791796.png)

